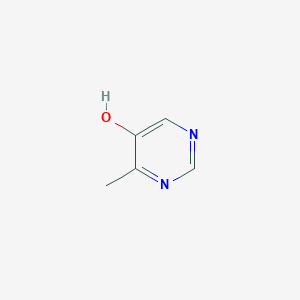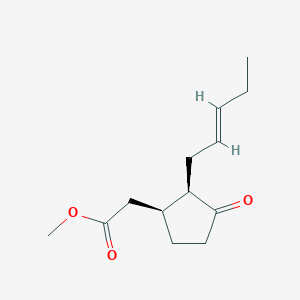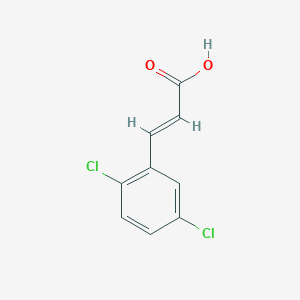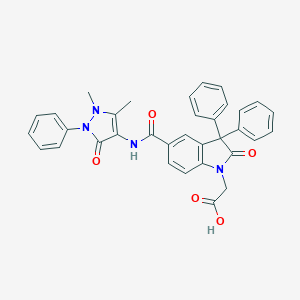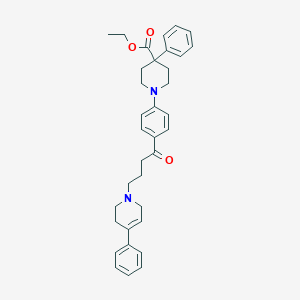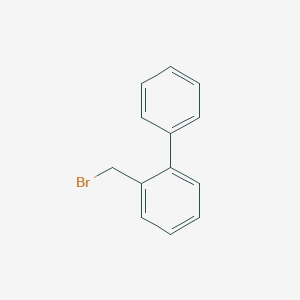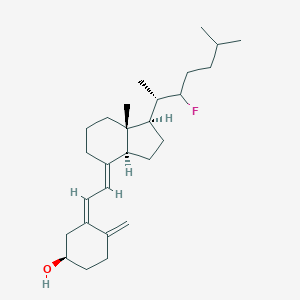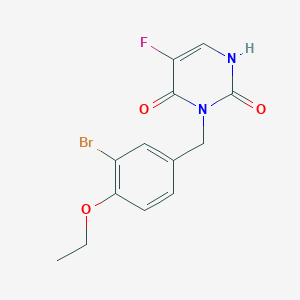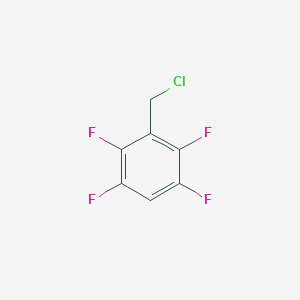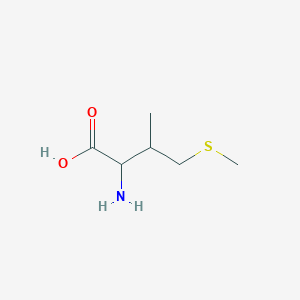![molecular formula C14H14O6S4 B010677 [4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate CAS No. 107014-69-7](/img/structure/B10677.png)
[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate, commonly known as MDPB, is a chemical compound with potential applications in scientific research. It belongs to the class of aryl disulfides and is known for its ability to act as a reducing agent.
作用機序
MDPB acts as a reducing agent by donating electrons to the compound being reduced. The disulfide bond in MDPB is broken, and the sulfur atoms in the compound are reduced to sulfhydryl groups. This process results in the formation of a stable product and the release of sulfur dioxide.
生化学的および生理学的効果
MDPB has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. MDPB has been tested on various cell lines and has shown to have low cytotoxicity.
実験室実験の利点と制限
MDPB is a simple and efficient reducing agent that can be used in a wide range of organic synthesis reactions. It is also relatively inexpensive and readily available. However, MDPB has limitations in terms of its stability and solubility. It is also sensitive to air and moisture, which can affect its reactivity.
将来の方向性
There are several potential future directions for research on MDPB. One area of interest is the development of new and improved synthesis methods for MDPB. Another area of interest is the investigation of its antioxidant and anti-inflammatory properties in vivo. Additionally, MDPB can be modified to improve its stability and solubility, which would increase its potential applications in organic synthesis.
合成法
MDPB can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-(4-methylsulfonyloxyphenyl)phenol with thiourea in the presence of a base, followed by the reaction of the intermediate product with methanesulfonyl chloride. The final product is obtained after purification using column chromatography.
科学的研究の応用
MDPB has potential applications in scientific research, particularly in the field of organic synthesis. It can be used as a reducing agent in the synthesis of various compounds, including aryl halides, nitro compounds, and quinones. MDPB can also be used as a catalyst in the reduction of ketones and aldehydes. Additionally, MDPB has been shown to have antioxidant properties and can be used in the synthesis of antioxidants.
特性
CAS番号 |
107014-69-7 |
|---|---|
製品名 |
[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate |
分子式 |
C14H14O6S4 |
分子量 |
406.5 g/mol |
IUPAC名 |
[4-[(4-methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C14H14O6S4/c1-23(15,16)19-11-3-7-13(8-4-11)21-22-14-9-5-12(6-10-14)20-24(2,17)18/h3-10H,1-2H3 |
InChIキー |
NEUYKNIIXDOKJY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)SSC2=CC=C(C=C2)OS(=O)(=O)C |
正規SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)SSC2=CC=C(C=C2)OS(=O)(=O)C |
同義語 |
Bis(4-methylsulfonyloxyphenyl) persulfide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



